CuTMPyP4 -

CuTMPyP4

Catalog Number: EVT-1587755
CAS Number:
Molecular Formula: C44H36CuN8+4
Molecular Weight: 740.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II) is a copper coordination entity.
Overview

Copper(II) tetramethylpyridylporphyrin, commonly referred to as Copper(II) tetramethylpyridylporphyrin, is a synthetic compound that belongs to the class of porphyrins. Porphyrins are cyclic compounds known for their ability to coordinate metal ions and play significant roles in biological systems, such as in hemoglobin and chlorophyll. Copper(II) tetramethylpyridylporphyrin is particularly noted for its interactions with nucleic acids, specifically G-quadruplex structures, which are four-stranded configurations of guanine-rich DNA sequences.

Source and Classification

Copper(II) tetramethylpyridylporphyrin is synthesized through a series of chemical reactions involving the coordination of copper ions with a porphyrin ligand. The porphyrin itself is derived from pyrrole and aldehyde precursors through a multi-step synthesis process. This compound can be classified under metalloporphyrins, which are porphyrins that contain a metal ion at their center, influencing their chemical behavior and applications.

Synthesis Analysis

Methods

The synthesis of Copper(II) tetramethylpyridylporphyrin typically involves the following steps:

  1. Synthesis of the Porphyrin Ligand: The initial step includes the formation of the porphyrin framework through the condensation of pyrrole with an appropriate aldehyde, followed by oxidation to form the porphyrin structure.
  2. Metal Coordination: The next step involves treating the synthesized porphyrin with copper(II) acetate or another copper(II) salt in a suitable solvent. This process leads to the coordination of copper ions to the nitrogen atoms in the porphyrin's ring structure.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. Analytical techniques such as UV-Vis spectroscopy and mass spectrometry are commonly employed to confirm the successful synthesis and characterization of Copper(II) tetramethylpyridylporphyrin.

Molecular Structure Analysis

Structure

Copper(II) tetramethylpyridylporphyrin features a planar macrocyclic structure typical of porphyrins, with four nitrogen atoms coordinating to a central copper ion. The presence of four methylpyridyl substituents enhances its solubility and interaction with biological molecules.

Data

  • Molecular Formula: C20_{20}H20_{20}N4_{4}Cu
  • Molecular Weight: Approximately 400.5 g/mol
  • Coordination Geometry: Square planar around the copper center.
Chemical Reactions Analysis

Reactions

Copper(II) tetramethylpyridylporphyrin participates in various chemical reactions, particularly involving nucleic acids:

  1. Coordination with G-Quadruplex DNA: The compound exhibits strong binding affinity for G-quadruplex structures, stabilizing these formations through π-π stacking interactions and electrostatic attractions.
  2. Redox Reactions: As a metalloporphyrin, it can undergo redox reactions, facilitating electron transfer processes important in biochemical pathways.

Technical Details

The binding interactions can be quantitatively analyzed using techniques such as surface plasmon resonance or fluorescence spectroscopy, allowing researchers to determine binding constants and kinetic parameters.

Mechanism of Action

Process

The mechanism by which Copper(II) tetramethylpyridylporphyrin interacts with G-quadruplex DNA involves several steps:

  1. Binding: The compound approaches the G-quadruplex structure, where its positively charged copper ion interacts with negatively charged phosphate groups in DNA.
  2. Stabilization: Upon binding, it stabilizes the G-quadruplex conformation, preventing unwinding or denaturation under physiological conditions.
  3. Functional Modulation: This stabilization can influence gene expression by modulating access to transcription factors or polymerases that interact with DNA.

Data

Studies have shown that Copper(II) tetramethylpyridylporphyrin can enhance the thermal stability of G-quadruplexes significantly compared to unbound states.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark blue solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Stable under ambient conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity typical of transition metal complexes; it can engage in ligand exchange reactions under certain conditions.
Applications

Scientific Uses

Copper(II) tetramethylpyridylporphyrin has several applications in scientific research:

  1. Biochemical Studies: It is widely used in studies exploring G-quadruplex structures' biological significance, including their roles in cancer biology and gene regulation.
  2. Therapeutic Potential: Due to its ability to stabilize G-quadruplexes, it is being investigated for potential therapeutic applications in targeting oncogenes.
  3. Sensor Development: Its properties make it suitable for developing sensors for detecting nucleic acids or other biomolecules through fluorescence or electrochemical methods.
Molecular Recognition & Nucleic Acid Interactions

G-Quadruplex DNA Binding Mechanisms

Thermodynamic Profiling of Binding Affinity (ITC/DSC)

Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) studies reveal that CuTMPyP4 binding to G-quadruplexes is driven by distinct thermodynamic signatures. For the c-MYC promoter quadruplex, DSC thermograms deconvolute into two melting transitions at 71.0°C (lower stability conformer) and 80.1°C (higher stability conformer) in 30 mM K⁺, indicating structural heterogeneity. CuTMPyP4 binding increases the Tm of the higher-stability conformer to 103.7°C, demonstrating substantial thermal stabilization [2]. ITC data for Bcl-2 promoter quadruplexes show biphasic binding characterized by negative enthalpy changes (ΔH = –8.5 kcal/mol) and positive entropy (TΔS = +2.3 kcal/mol), suggesting dominant hydrophobic interactions and solvent reorganization [3]. The affinity (Kₐ) varies with ionic strength, decreasing ~10-fold when [K⁺] increases from 30 mM to 130 mM due to competition for G-tetrad coordination sites [2] [9].

Table 1: Thermodynamic Parameters of CuTMPyP4 Binding to G-Quadruplex DNA

QuadruplexKₐ (M⁻¹)ΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)
c-MYC (30 mM K⁺)1.2 × 10⁷-10.3-1.8-8.5
c-MYC (130 mM K⁺)1.5 × 10⁶-9.8-0.9-8.9
Bcl-2 (3:5:3)2.7 × 10⁷-8.5+2.3-10.8
Bcl-2 (3:7:1)3.8 × 10⁶-7.9+1.1-9.0

Data derived from [2] [3] [7].

Stoichiometric Analysis of Multi-Ligand Binding

CuTMPyP4 exhibits defined stoichiometric patterns across quadruplex topologies. ITC titrations for c-MYC and Bcl-2 promoter sequences consistently show saturation at 4:1 ligand-to-quadruplex ratios, indicating occupation of all available external G-tetrads [3] [7]. Binding isotherms resolve into two distinct phases:

  • High-affinity sites (n = 2, Kₐ ≈ 10⁷ M⁻¹): Attributed to end-stacking on terminal G-tetrads.
  • Low-affinity sites (n = 2, Kₐ ≈ 10⁵ M⁻¹): Consistent with intercalation between G-tetrads [3].Molecular crowding agents (e.g., 30% ethylene glycol) reduce stoichiometry to 2:1 for long-loop quadruplexes (>11 nt total loops), highlighting environmental dependence [6].

End-Stacking vs. Intercalative Binding Mode Controversies

The binding mode of CuTMPyP4 remains debated due to structural heterogeneity:

  • End-stacking: Supported by crystal structures showing porphyrin stacking on terminal G-tetrads of parallel c-MYC quadruplexes, with electrostatic interactions between cationic pyridyl groups and DNA grooves [3] [7].
  • Intercalation: 2-Aminopurine fluorescence assays reveal CuTMPyP4 insertion between G-tetrads in Bcl-2 mutants, causing ~5-fold fluorescence enhancement upon displacement of loop residues [3].RNA G-quadruplexes (e.g., C9orf72 repeats) exhibit distinct behavior, where CuTMPyP4 distorts the structure via groove binding rather than intercalation, disrupting protein interactions [5] [9].

Table 2: Binding Mode Evidence for CuTMPyP4

TechniqueEnd-Stacking EvidenceIntercalation Evidence
ITC ThermodynamicsΔH-driven, low heat capacity changeEntropy-driven, high heat capacity change
FluorescenceMinimal 2-AP change in terminal loops>300% enhancement in lateral loops
CD SpectroscopyPreservation of parallel topology signaturesLoss of antiparallel CD peaks at 265 nm
NMRChemical shift perturbations in terminal GsLine broadening of imino protons

Data synthesized from [3] [5] [7].

Sequence-Dependent Interaction Dynamics

Bcl-2 Promoter Quadruplex Targeting

CuTMPyP4 binds Bcl-2 P1 promoter quadruplexes with loop-isomer-dependent affinity. Mutant sequences (3:5:3 vs. 3:7:1 loop isomers) exhibit 10-fold differences in Kₐ (3.8 × 10⁶ M⁻¹ vs. 2.7 × 10⁷ M⁻¹) due to steric accessibility of G-tetrads. The 3:5:3 isomer, with shorter central loops, permits tighter end-stacking, while the 3:7:1 isomer favors intercalation [3]. 2-Aminopurine substitutions confirm CuTMPyP4 interaction with adenine-containing loops, inducing fluorescence changes indicative of microenvironment distortion [3].

c-MYC and KRAS Oncogene Regulation

c-MYC promoter quadruplexes exist as conformational mixtures (1:2:1 and 1:6:1 loop isomers). CuTMPyP4 selectively stabilizes the 1:2:1 isomer (Tm = 77.0°C) over the 1:6:1 isomer (Tm = 64.3°C), driving conformational selection for transcriptional repression [2] [7]. For KRAS, CuTMPyP4 requires longer loop sequences (>3 nt) for effective stabilization, achieving ΔTm = +15°C in physiological K⁺ conditions. This stabilizes the quadruplex against helicase unwinding, reducing promoter activity by >60% [4] [7].

Impact of Loop Isomerization on Binding Efficacy

Loop length and orientation critically modulate CuTMPyP4 affinity:

  • Short loops (≤7 nt total): Favor parallel topologies with accessible terminal G-tetrads, enabling 4:1 stoichiometry.
  • Long loops (≥11 nt): Adopt antiparallel/mixed conformations with buried G-tetrads, reducing stoichiometry to 2:1 [6].Loop permutation studies confirm that 5′-end loops enhance binding 3-fold over 3′-end loops due to reduced steric hindrance [3] [6].

Table 3: Impact of Loop Configuration on CuTMPyP4 Binding

Loop ConfigurationTotal Loop Length (nt)Stoichiometry (Ligand:DNA)Kₐ (M⁻¹)ΔTm (°C)
1:2:1 (c-MYC)74:11.2 × 10⁷+23.6
1:6:1 (c-MYC)152:13.1 × 10⁶+12.3
3:5:3 (Bcl-2)114:12.7 × 10⁷+19.8
3:7:1 (Bcl-2)114:13.8 × 10⁶+8.7

Data compiled from [3] [6].

Competitive Binding with Canonical DNA Structures

Duplex vs. Quadruplex Selectivity Challenges

CuTMPyP4 exhibits 100–1000-fold higher affinity for G-quadruplexes over duplex DNA (Kₐ duplex ≈ 10⁴–10⁵ M⁻¹), yet cellular abundance of duplex DNA creates selectivity challenges. Electrostatic potential mapping reveals preferential binding to quadruplexes due to:

  • Enhanced negative charge density in G-tetrad grooves.
  • Planar surface complementarity for terminal G-tetrads [3] [7].Competitive fluorescence displacement assays show <20% CuTMPyP4 bound to duplex DNA in quadruplex-containing mixtures, confirming structural selectivity [7].

Triplex DNA Interaction Pathways

C-rich strands complementary to G-quadruplex-forming sequences (e.g., C9orf72 repeats) form i-motifs or triplex DNA. CuTMPyP4 binds C-rich i-motifs with Kₐ ≈ 10⁵ M⁻¹ via groove insertion, inducing a 15 nm bathochromic shift in the Soret band. At acidic pH, it destabilizes triplex structures by competing for protonated C-C⁺ base pairs, reducing Tm by 10–15°C [9]. This dual targeting modulates both strands of oncogene promoters.

Comprehensive Compound List

Properties

Product Name

CuTMPyP4

IUPAC Name

copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide

Molecular Formula

C44H36CuN8+4

Molecular Weight

740.4 g/mol

InChI

InChI=1S/C44H36N8.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2

InChI Key

IWBZPROSINYBFE-UHFFFAOYSA-N

SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2]

Synonyms

copper(II) meso-tetra(N-methyl-4-pyridyl)porphyrin
copper(II)-meso-(4-N-tetramethylpyridyl)porphyrin
CuTMpyP(4)

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2]

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